molecular formula C7H15FN2 B15217779 (R)-1-(3-Fluoropropyl)pyrrolidin-3-amine

(R)-1-(3-Fluoropropyl)pyrrolidin-3-amine

Cat. No.: B15217779
M. Wt: 146.21 g/mol
InChI Key: XKHSXPNTQRAWJC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Fluoropropyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative designed for use in pharmaceutical research and development. This compound serves as a versatile, sp3-rich building block, particularly valuable for constructing novel bioactive molecules in medicinal chemistry. The pyrrolidine ring is a prominent scaffold in drug discovery, featured in numerous FDA-approved therapeutics, prized for its ability to enhance solubility, influence three-dimensional structure, and improve the overall drug-like properties of candidate molecules . The stereogenicity of the pyrrolidine ring in this single enantiomer (R)-configured compound is critical, as the spatial orientation of substituents can lead to dramatically different biological profiles due to the enantioselective nature of protein targets . The 3-amine group provides a primary handle for further synthetic functionalization, while the 3-fluoropropyl chain introduces fluorine atoms, a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and membrane permeability. Researchers can leverage this chemical in the synthesis of potential enzyme inhibitors, receptor ligands, and other biologically active targets. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

(3R)-1-(3-fluoropropyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2/t7-/m1/s1

InChI Key

XKHSXPNTQRAWJC-SSDOTTSWSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CCCF

Canonical SMILES

C1CN(CC1N)CCCF

Origin of Product

United States

Preparation Methods

Preparation Methods and Reaction Pathways

Nucleophilic Fluorination and Alkylation of Pyrrolidine Derivatives

The most widely reported method involves the alkylation of pyrrolidin-3-amine precursors with 1-iodo-3-fluoropropane. In a representative protocol, (R)-pyrrolidin-3-amine is reacted with 1-iodo-3-fluoropropane in acetonitrile under reflux, using potassium carbonate as a base. This yields (R)-1-(3-fluoropropyl)pyrrolidin-3-amine with a reported isolated yield of 72%. The reaction proceeds via an SN2 mechanism, with the iodide leaving group facilitating nucleophilic attack by the secondary amine.

A key challenge lies in minimizing racemization during alkylation. Studies indicate that maintaining anhydrous conditions and temperatures below 60°C preserves the (R)-configuration. Alternative leaving groups, such as mesylates or tosylates, have been explored but show lower reactivity compared to iodides.

Stereoselective Synthesis via Mitsunobu Reaction

For applications requiring high enantiomeric excess (ee > 98%), the Mitsunobu reaction has been employed. In this approach, (R)-N-Boc-3-hydroxypyrrolidine is reacted with 1-fluoro-3-propanol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method inverts the configuration at the hydroxyl-bearing carbon, yielding the desired (R)-amine after Boc deprotection with HCl in dioxane.

Table 1: Comparison of Alkylation vs. Mitsunobu Methods
Parameter Alkylation Method Mitsunobu Method
Yield 68–72% 55–60%
Enantiomeric Excess (ee) 92–95% 98–99%
Reaction Time 12–18 h 24–36 h
Cost Efficiency High Moderate

Fluoropropyl Group Introduction Strategies

Direct Fluorination of Propyl Side Chains

Radiolabeling applications often utilize [18F]fluoride incorporation. Two primary strategies dominate:

  • Preformed [18F]Fluoropropyl Building Blocks : 1-bromo-3-[18F]fluoropropane is synthesized via nucleophilic substitution of 1,3-dibromopropane with K[18F]/K222 complex, followed by reaction with pyrrolidin-3-amine. Radiochemical yields (RCY) range from 10% to 51%.
  • In Situ Fluorination : Tertiary amines with propyl tosylates undergo direct [18F]fluoride displacement, achieving RCYs up to 88% in optimized systems.

Boc Protection-Deprotection Sequences

To prevent undesired side reactions during fluoropropyl introduction, the amine group is often protected as a tert-butyl carbamate (Boc). For example:

  • (R)-pyrrolidin-3-amine is Boc-protected using di-tert-butyl dicarbonate in THF.
  • The protected amine is alkylated with 1-iodo-3-fluoropropane.
  • Boc removal is achieved via HCl in dioxane, yielding the final product with 85% purity before chromatography.

Purification and Analytical Characterization

Chiral Resolution Techniques

Crude reaction mixtures typically contain 5–15% of the (S)-enantiomer. Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns effectively resolves the isomers, with mobile phases of hexane:isopropanol:diethylamine (90:10:0.1).

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 1.83–1.99 (m, 2H, CH2CH2F), 2.52 (t, J = 7.4 Hz, 2H), 3.12–3.29 (m, 4H, pyrrolidine-H), 4.44 (dt, J = 47.6, 6.1 Hz, 2H, CH2F).
  • 19F NMR : δ -218.9 ppm (tt, J = 47.6, 29.3 Hz).

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary impurity, 1-(3-fluoropropyl)-3-nitropyrrolidine, arises from incomplete amine alkylation. Countermeasures include:

  • Using a 1.5:1 molar excess of 1-iodo-3-fluoropropane
  • Implementing continuous flow reactors to enhance mixing

Solvent Selection

While acetonitrile provides optimal reactivity, its high toxicity drives interest in alternative solvents. Recent studies show that cyclopentyl methyl ether (CPME) achieves comparable yields (70%) with improved environmental metrics.

Applications in Drug Development

Though beyond synthesis scope, brief context underscores methodological choices:

  • SERD Development : The fluoropropyl-pyrrolidine moiety enhances ERα binding affinity via hydrophobic interactions with Leu346/Leu387 residues.
  • PET Tracers : [18F]-labeled derivatives target nicotinic acetylcholine receptors, requiring stringent control of radiochemical purity (>95%).

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluoropropyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for the fluoropropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

®-1-(3-Fluoropropyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorinated vs. In contrast, the trifluoromethyl group in ’s compound enhances electron-withdrawing effects, which may stabilize charge interactions in drug-receptor complexes.
  • Steric Considerations : The fluoropropyl chain (3 carbons) offers greater flexibility and volume than cyclopropyl or isopropyl groups, possibly accommodating larger binding pockets in biological targets .

Q & A

Basic: What are the recommended synthetic routes for (R)-1-(3-Fluoropropyl)pyrrolidin-3-amine, and how can enantiomeric purity be ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluoropropyl groups can be introduced via alkylation of pyrrolidin-3-amine precursors under basic conditions (e.g., K₂CO₃ in DMF). To ensure enantiomeric purity, asymmetric synthesis using chiral catalysts or resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) is recommended. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can validate enantiomeric excess (>98%) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and fluorine coupling patterns (e.g., 19^19F NMR for fluoropropyl group verification).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable.
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection. Structural analogs in patents highlight the importance of these methods .

Advanced: How can researchers address solubility limitations of this compound in pharmacological assays?

Methodological Answer:
Solubility can be enhanced via:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Protonation with HCl or tartaric acid to improve aqueous solubility, as seen in related pyrrolidine salts .
  • Nanoformulation : Liposomal encapsulation for in vivo studies. Pre-formulation studies should include dynamic light scattering (DLS) for particle size analysis.

Advanced: How to resolve discrepancies in receptor binding affinity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Buffer pH, ion concentration, or temperature variations. Standardize protocols (e.g., Tris-HCl pH 7.4, 25°C).
  • Radioligand Purity : Validate tracer purity (>99%) via HPLC.
  • Receptor Source : Use clonal cell lines (e.g., HEK293 overexpressing target receptors) to minimize batch variability. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) .

Basic: What in vitro models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • Cancer Research : Screen against NCI-60 cell lines or patient-derived organoids.
  • Neurological Studies : Primary neuronal cultures for neurotransmitter receptor modulation (e.g., σ-1 or dopamine receptors).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition). Dose-response curves (IC₅₀) should be generated with triplicate replicates .

Advanced: What strategies are recommended for assessing the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human or rodent microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Metabolite Identification : HRMS with data-dependent acquisition (DDA) for structural elucidation .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage : -20°C in airtight, light-resistant containers under inert gas (argon).
  • Handling : Use gloveboxes for hygroscopic samples. SDS guidelines for related pyrrolidine derivatives recommend PPE (gloves, lab coat) and fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.